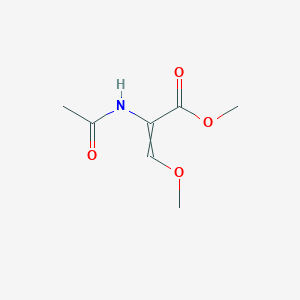
Methyl 2-acetamido-3-methoxyprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-acetamido-3-methoxyprop-2-enoate is a chemical compound with the molecular formula C7H11NO4. It is characterized by the presence of an acetamido group, a methoxy group, and a prop-2-enoate moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-acetamido-3-methoxyprop-2-enoate can be synthesized through several methods. One common approach involves the acetylation of methyl 2-amino-3-methoxyprop-2-enoate. The reaction typically requires an acetylating agent such as acetic anhydride or acetyl chloride, and a base like pyridine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-acetamido-3-methoxyprop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl 2-acetamido-3-methoxyprop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, including its role as a precursor for drug development, is ongoing.
Mechanism of Action
The mechanism by which methyl 2-acetamido-3-methoxyprop-2-enoate exerts its effects involves its interaction with various molecular targets. The acetamido group can participate in hydrogen bonding, while the methoxy group can engage in electron-donating interactions. These interactions influence the compound’s reactivity and its ability to participate in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methoxyprop-2-enoate: Similar in structure but lacks the acetamido group.
Azoxystrobin: A methoxyacrylate analog used as a fungicide.
Uniqueness
Methyl 2-acetamido-3-methoxyprop-2-enoate is unique due to the presence of both acetamido and methoxy groups, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in research and industrial applications.
Properties
CAS No. |
90237-78-8 |
|---|---|
Molecular Formula |
C7H11NO4 |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
methyl 2-acetamido-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C7H11NO4/c1-5(9)8-6(4-11-2)7(10)12-3/h4H,1-3H3,(H,8,9) |
InChI Key |
TUKOHIVKXSRMDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(=COC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















